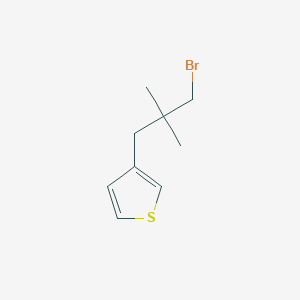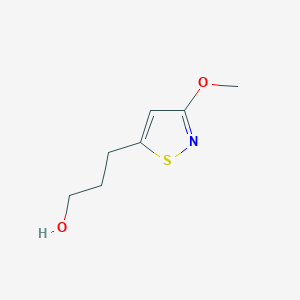![molecular formula C8H13N3OS B13224166 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C8H13N3OS and a molecular weight of 199.28 g/mol . This compound is characterized by the presence of a pyrazole ring and a thiolane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a suitable thiolane derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ylamine: This compound is a precursor in the synthesis of this compound and shares a similar pyrazole ring structure.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound has a similar pyrazole ring but differs in its substitution pattern and overall structure.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: This compound also contains a pyrazole ring but has different functional groups attached, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and thiolane rings, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C8H13N3OS/c1-11-8(4-5-9-11)10-13(12)6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
GUHVVOBUHQLIHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



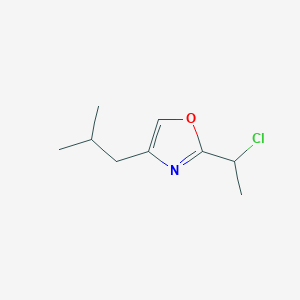
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
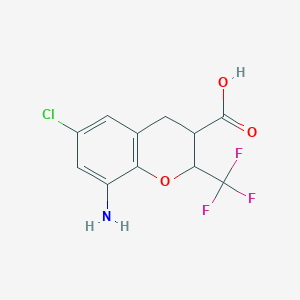
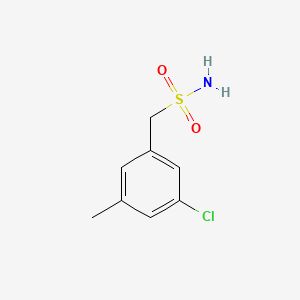
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
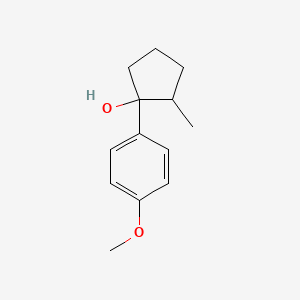
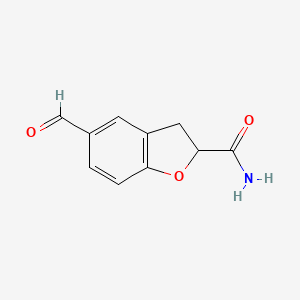

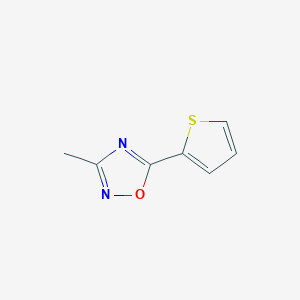
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
